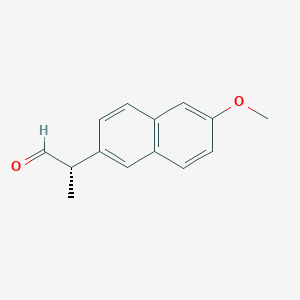
(S)-2-(6-methoxynaphthalen-2-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(6-methoxynaphthalen-2-yl)propanal is an organic compound that belongs to the class of naphthyl derivatives. These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The specific structure of this compound includes a methoxy group at the 6-position of the naphthalene ring and a propanal group at the 2-position, with the stereochemistry specified as (2S).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanal can be achieved through various organic synthesis techniques. One common method involves the Friedel-Crafts acylation of a naphthalene derivative followed by reduction and functional group transformation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(6-methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid.
Reduction: (2S)-2-(6-Methoxy-2-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(6-methoxynaphthalen-2-yl)propanal may have applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthyl derivatives on biological systems.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of dyes, fragrances, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(6-methoxynaphthalen-2-yl)propanal would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(6-Hydroxy-2-naphthyl)propanal
- (2S)-2-(6-Methyl-2-naphthyl)propanal
- (2S)-2-(6-Ethoxy-2-naphthyl)propanal
Uniqueness
(S)-2-(6-methoxynaphthalen-2-yl)propanal is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The stereochemistry (2S) also plays a crucial role in its interactions with other molecules, potentially leading to different effects compared to its (2R) enantiomer or other similar compounds.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanal |
InChI |
InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
RCGQAPUWWHXBOK-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Kanonische SMILES |
CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















